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Abstract
MM-589 TFA is a potent and cell-permeable macrocyclic peptidomimetic that acts as an

inhibitor of the protein-protein interaction (PPI) between the WD repeat domain 5 (WDR5) and

mixed lineage leukemia (MLL) proteins. By disrupting this key interaction, MM-589 TFA
effectively inhibits the histone methyltransferase activity of the MLL1 complex, which plays a

critical role in the regulation of gene expression. Dysregulation of MLL1 activity is a hallmark of

certain aggressive leukemias, making the WDR5-MLL interaction a compelling therapeutic

target. This technical guide provides a comprehensive overview of the biological activity of MM-
589 TFA, including its mechanism of action, quantitative biological data, and detailed

experimental protocols for its characterization.

Introduction
Mixed lineage leukemia (MLL) is a devastating group of hematological malignancies

characterized by chromosomal translocations involving the KMT2A gene (formerly MLL). These

translocations result in the formation of oncogenic fusion proteins that drive leukemogenesis

through the aberrant regulation of gene expression. The catalytic activity of the MLL1 histone

methyltransferase, which is responsible for the methylation of histone H3 at lysine 4 (H3K4), is

dependent on its interaction with the core subunit WDR5. The WDR5-MLL1 interaction is

therefore a critical node in the pathogenesis of MLL-rearranged leukemias.
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MM-589 TFA has emerged as a highly potent and selective small molecule inhibitor of the

WDR5-MLL interaction. Its ability to disrupt this complex leads to the inhibition of MLL1-

mediated H3K4 methylation and subsequent downregulation of leukemogenic gene

expression, ultimately inducing cell cycle arrest, apoptosis, and differentiation in MLL-

rearranged leukemia cells.

Mechanism of Action
MM-589 TFA exerts its biological activity by competitively binding to the "WIN" (WDR5-

interacting) site on the WDR5 protein. This pocket is the natural binding site for a conserved

arginine-containing motif within the MLL1 protein. By occupying this site, MM-589 TFA
physically obstructs the interaction between WDR5 and MLL1, leading to the disassembly of

the functional MLL1 core complex. The dissociation of this complex results in a significant

reduction of the H3K4 methyltransferase activity of MLL1. This, in turn, alters the epigenetic

landscape of the cell, leading to the downregulation of key target genes, such as HOXA9 and

MEIS1, which are essential for the maintenance of the leukemic state.
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Figure 1: Signaling pathway illustrating the mechanism of action of MM-589 TFA.

Quantitative Biological Data
The biological activity of MM-589 TFA has been characterized through various in vitro assays.

The following tables summarize the key quantitative data.

Target Assay Type IC50 Reference

WDR5 Binding
Competitive Binding

Assay
0.90 nM [1][2]

MLL H3K4

Methyltransferase

Activity

Enzyme Inhibition

Assay
12.7 nM [1][2]

Table 1: Biochemical Activity of MM-589 TFA

Cell Line Cancer Type IC50 Reference

MV4-11

Acute Myeloid

Leukemia (MLL-

rearranged)

0.25 µM [1]

MOLM-13

Acute Myeloid

Leukemia (MLL-

rearranged)

0.21 µM [1]

HL-60
Acute Promyelocytic

Leukemia (non-MLL)
8.6 µM [1]

Table 2: In Vitro Cellular Activity of MM-589 TFA

Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the

biological activity of MM-589 TFA.
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WDR5-MLL1 Interaction Assay (AlphaLISA)
This protocol describes a homogenous, no-wash AlphaLISA (Amplified Luminescent Proximity

Homogeneous Assay) to measure the disruption of the WDR5-MLL1 interaction by MM-589
TFA.

WDR5-MLL1 AlphaLISA Workflow

Start

Add Biotinylated-MLL1 peptide,
GST-WDR5, and MM-589 TFA

to assay plate

Incubate at room temperature

Add Streptavidin-Donor beads
and Anti-GST-Acceptor beads

Incubate in the dark
at room temperature

Read plate on an
AlphaScreen-compatible reader

End
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Figure 2: Experimental workflow for the WDR5-MLL1 AlphaLISA assay.

Materials:

Recombinant GST-tagged WDR5

Biotinylated MLL1 peptide (containing the WDR5 binding motif)

MM-589 TFA

AlphaLISA GST Acceptor beads

Streptavidin-coated Donor beads

AlphaLISA Assay Buffer

384-well white opaque microplates

Procedure:

Prepare serial dilutions of MM-589 TFA in AlphaLISA Assay Buffer.

In a 384-well plate, add 2.5 µL of the MM-589 TFA dilutions or vehicle control.

Add 2.5 µL of a solution containing biotinylated MLL1 peptide and GST-WDR5 to each well.

The final concentrations should be optimized, but a starting point is 20 nM for each protein.

Incubate the plate for 60 minutes at room temperature.

Prepare a mixture of AlphaLISA GST Acceptor beads and Streptavidin-coated Donor beads

in AlphaLISA Assay Buffer.

Add 5 µL of the bead mixture to each well.

Incubate the plate for 60 minutes at room temperature in the dark.

Read the plate on an AlphaScreen-compatible plate reader.
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Data Analysis:

The AlphaLISA signal is inversely proportional to the inhibitory activity of MM-589 TFA.

Calculate the percent inhibition for each concentration of the compound and fit the data to a

four-parameter logistic equation to determine the IC50 value.

MLL1 H3K4 Methyltransferase Assay (AlphaLISA)
This protocol outlines an AlphaLISA-based assay to measure the inhibition of MLL1 histone

methyltransferase activity.

Materials:

Recombinant MLL1 complex (containing MLL1, WDR5, ASH2L, and RBBP5)

Biotinylated Histone H3 peptide substrate

S-adenosylmethionine (SAM)

MM-589 TFA

AlphaLISA anti-methyl-Histone H3K4 Acceptor beads

Streptavidin-coated Donor beads

HMT Assay Buffer

384-well white opaque microplates

Procedure:

Prepare serial dilutions of MM-589 TFA in HMT Assay Buffer.

In a 384-well plate, add 2.5 µL of the MM-589 TFA dilutions or vehicle control.

Add 2.5 µL of the MLL1 enzyme complex to each well.

Incubate for 15 minutes at room temperature to allow for compound binding.
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Initiate the methyltransferase reaction by adding 5 µL of a solution containing the biotinylated

H3 peptide substrate and SAM.

Incubate the reaction for the optimized time (e.g., 60 minutes) at room temperature.

Stop the reaction by adding a stop solution containing EDTA.

Add a mixture of AlphaLISA anti-methyl-Histone H3K4 Acceptor beads and Streptavidin-

coated Donor beads.

Incubate for 60 minutes at room temperature in the dark.

Read the plate on an AlphaScreen-compatible plate reader.

Data Analysis:

The AlphaLISA signal is directly proportional to the amount of methylated H3K4. Calculate the

percent inhibition for each concentration of MM-589 TFA and determine the IC50 value as

described above.

Cell Viability Assay (MTT Assay)
This protocol describes the use of an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to determine the cytotoxic effects of MM-589 TFA on leukemia cell lines.
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Cell Viability (MTT) Assay Workflow

Start

Seed leukemia cells into a
96-well plate

Add serial dilutions of
MM-589 TFA

Incubate for 72-96 hours

Add MTT reagent to each well

Incubate to allow for
formazan crystal formation

Add solubilization solution
(e.g., DMSO)

Read absorbance at 570 nm

End
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Figure 3: Experimental workflow for a cell viability (MTT) assay.
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Materials:

Leukemia cell lines (e.g., MV4-11, MOLM-13, HL-60)

Cell culture medium (e.g., RPMI-1640) with fetal bovine serum (FBS) and antibiotics

MM-589 TFA

MTT reagent (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well clear-bottom cell culture plates

Procedure:

Seed leukemia cells into a 96-well plate at an optimized density (e.g., 5,000-10,000

cells/well).

Prepare serial dilutions of MM-589 TFA in cell culture medium.

Add the compound dilutions to the appropriate wells. Include vehicle-treated and untreated

control wells.

Incubate the plate for 72-96 hours at 37°C in a humidified CO2 incubator.

Add 10 µL of MTT reagent to each well.

Incubate for 2-4 hours at 37°C to allow for the formation of formazan crystals.

Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the

formazan crystals.

Read the absorbance at 570 nm using a microplate reader.

Data Analysis:

The absorbance is directly proportional to the number of viable cells. Calculate the percentage

of cell viability for each concentration of MM-589 TFA relative to the vehicle-treated control.
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Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion
MM-589 TFA is a potent and selective inhibitor of the WDR5-MLL protein-protein interaction,

demonstrating significant anti-proliferative activity in leukemia cell lines with MLL

translocations. The data and protocols presented in this technical guide provide a

comprehensive resource for researchers and drug development professionals working on the

preclinical characterization of MM-589 TFA and similar WDR5-MLL inhibitors. Further

investigation into the in vivo efficacy and safety of MM-589 TFA is warranted to fully evaluate

its therapeutic potential for the treatment of MLL-rearranged leukemias.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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